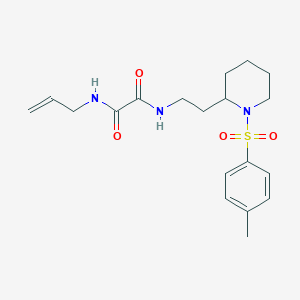![molecular formula C18H21N5OS B2495524 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 877815-91-3](/img/structure/B2495524.png)
2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a larger family of chemicals that have garnered attention for their wide range of potential pharmaceutical applications. The 1,2,4-triazole ring, a core component of this molecule, is known for its presence in various bioactive compounds, including those with antimicrobial, antiviral, and antifungal activities. The synthesis and characterization of such compounds are of significant interest due to their therapeutic potential.
Synthesis Analysis
Synthesis typically involves the condensation of thiol and chloroacetamide derivatives in the presence of anhydrous potassium carbonate. This is followed by structural elucidation using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis to confirm the formation of the desired compound (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class is typically characterized using X-ray crystallography, revealing complex conformations and intramolecular hydrogen bonding that stabilize their structure. Such studies help in understanding the conformational preferences that may influence their biological activity (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including cyclization to form pyridine or thiadiazole derivatives under specific conditions. The ability to undergo such transformations is crucial for the synthesis of targeted molecules with desired biological activities (Maliszewska-Guz et al., 2005).
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
The synthesis of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide involves the condensation of related triazole thiol compounds with chloroacetamide derivatives in the presence of anhydrous potassium carbonate. These compounds are characterized using various spectroscopic techniques, including H1NMR, MASS Spectra, and IR Spectra, to establish their structural integrity and potential for further modification into biologically active molecules (MahyavanshiJyotindra et al., 2011).
Antimicrobial and Antifungal Screening
The compounds derived from this synthesis have shown significant in vitro antimicrobial and antifungal activities. Their potential against a variety of pathogens highlights their utility in developing new therapeutic agents. The wide range of pharmaceutical activities associated with the 1,2,4 triazole ring system, including antimicrobial and antifungal properties, underscores the importance of these compounds in medicinal chemistry and drug development (MahyavanshiJyotindra et al., 2011).
Antituberculosis and Antiviral Activity
Related derivatives have also been explored for their antituberculosis and antiviral activities, showcasing the versatility of the 1,2,4-triazole ring system in addressing a wide range of infectious diseases. The exploration of such compounds provides a foundation for the development of novel therapeutic agents targeting specific pathogens (Wujec et al., 2011).
Anticancer Potential
Some of these compounds have demonstrated significant potential as anticancer agents, with specific derivatives showing promising activity against various cancer cell lines. This highlights the therapeutic potential of these molecules in oncology, offering a pathway for the development of new anticancer drugs (Albratty et al., 2017).
Propriétés
IUPAC Name |
2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-14(2)22(16-9-5-4-6-10-16)17(24)13-25-18-20-19-15(3)23(18)21-11-7-8-12-21/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZMKZWGPHVSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

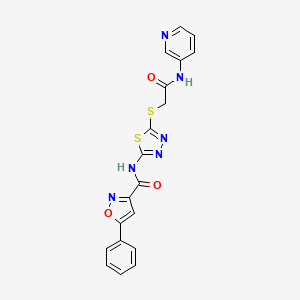
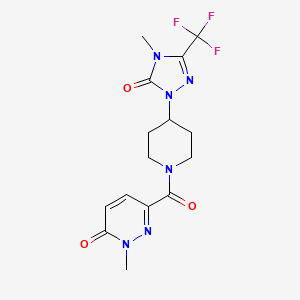
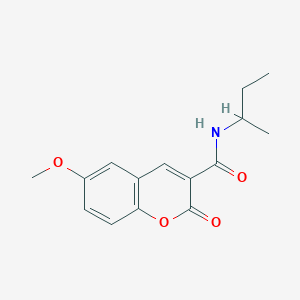
![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)
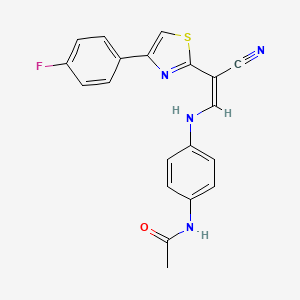
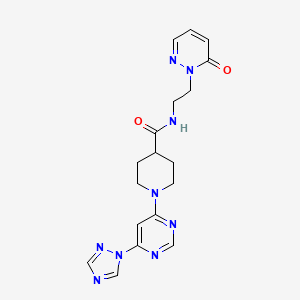
![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)
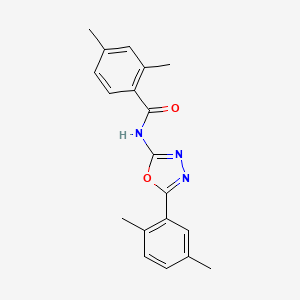
![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)
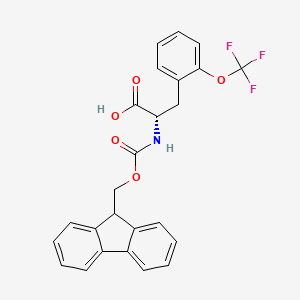
![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)
